molecular formula C17H14Cl2N4O2 B5592449 N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B5592449
M. Wt: 377.2 g/mol
InChI Key: JUMDUQOWDXSOHN-LSHDLFTRSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives like N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine involves reactions such as the cyclization of acrylamides with hydrazine hydrate, showcasing the versatility and reactivity of triazole compounds (Panchal & Patel, 2011). These methods underscore the synthesis strategies that could be applied to compounds with similar structures.

Molecular Structure Analysis

Structural analysis of triazole derivatives and their complexes, such as the study of the polymeric complex with HgCl2, reveals the potential for varied conformational states and the formation of dimensional networks through intermolecular hydrogen bonds (Li et al., 2012). These analyses highlight the complex interplay between molecular structure and the resulting physical properties of these compounds.

Chemical Reactions and Properties

Triazole derivatives can undergo various chemical reactions, indicating a broad range of chemical properties. For example, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives involve reactions starting from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with significant bioactivity (Bektaş et al., 2010). This demonstrates the chemical versatility and potential application of triazole compounds in creating bioactive molecules.

Physical Properties Analysis

The physical properties of triazole derivatives can vary widely depending on their specific structures. Analysis of compounds such as 1,3,5-triphenylhexahydro-1,3,5-triazine, used as intermediates in the synthesis of benzoxazine monomers, provides insight into the properties that influence their reactivity and application potential (Brunovska et al., 1999).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity towards cyclic esters and lactides, are crucial for applications in polymerization and material science. For instance, the study on benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes reveals distinct activities towards the ring-opening polymerization of cyclic esters (Liang et al., 2012), highlighting the potential for designing materials with specific properties.

properties

IUPAC Name

(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-15-8-13(10-22-23-11-20-21-12-23)9-16(19)17(15)25-7-6-24-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMDUQOWDXSOHN-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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